molecular formula C19H25N5 B14203808 2,6-Bis[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]pyridine CAS No. 849700-66-9

2,6-Bis[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]pyridine

Cat. No.: B14203808
CAS No.: 849700-66-9
M. Wt: 323.4 g/mol
InChI Key: WHTPDNOIVPSQOC-UHFFFAOYSA-N
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Description

2,6-Bis[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]pyridine is a compound known for its versatile applications in various fields of chemistry and biology. This compound features a pyridine core substituted with two pyrazole groups, which are further modified with trimethyl groups. The unique structure of this compound makes it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]pyridine typically involves the reaction of 2,6-dibromomethylpyridine with 3,4,5-trimethyl-1H-pyrazole in the presence of a base. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazole rings can participate in electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with additional functional groups, while reduction may lead to the formation of partially or fully reduced pyrazole rings.

Mechanism of Action

The mechanism of action of 2,6-Bis[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]pyridine involves its interaction with specific molecular targets. For instance, in its role as an antileishmanial agent, the compound binds to the active site of the enzyme Leishmania major pteridine reductase 1 (Lm-PTR1), inhibiting its activity and thereby disrupting the parasite’s metabolic processes . The compound’s trimethylpyrazole groups enhance its binding affinity and specificity for the target enzyme.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]pyridine stands out due to its unique combination of a pyridine core with trimethyl-substituted pyrazole groups. This structure imparts distinct chemical properties, such as enhanced stability and specific binding interactions, making it valuable for various applications in research and industry.

Properties

CAS No.

849700-66-9

Molecular Formula

C19H25N5

Molecular Weight

323.4 g/mol

IUPAC Name

2,6-bis[(3,4,5-trimethylpyrazol-1-yl)methyl]pyridine

InChI

InChI=1S/C19H25N5/c1-12-14(3)21-23(16(12)5)10-18-8-7-9-19(20-18)11-24-17(6)13(2)15(4)22-24/h7-9H,10-11H2,1-6H3

InChI Key

WHTPDNOIVPSQOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C)CC2=NC(=CC=C2)CN3C(=C(C(=N3)C)C)C)C

Origin of Product

United States

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